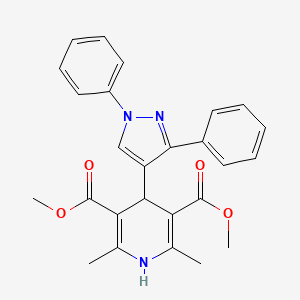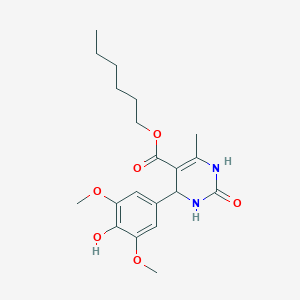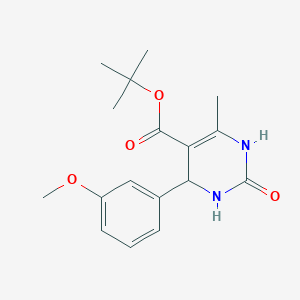![molecular formula C29H31N5O5S2 B11629900 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629900.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮是一种复杂的化合物,具有独特的结构,包含多个官能团。
准备方法
合成路线及反应条件
2-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从制备核心吡啶并[1,2-a]嘧啶-4-酮结构开始,然后引入哌嗪和苯并二氧杂环戊烯基团。最后几个步骤涉及形成噻唑烷酮部分和甲氧基丙基侧链。
工业生产方法
该化合物的工业生产可能涉及优化合成路线以最大限度地提高产率和降低成本。这可能包括使用自动化合成设备和连续流动反应器来简化流程并确保质量一致。
化学反应分析
反应类型
该化合物可以进行各种化学反应,包括:
氧化: 多个官能团的存在允许选择性氧化反应。
还原: 在受控条件下可以实现特定官能团的还原。
取代: 芳香环和杂环结构为取代反应提供位点。
常见试剂和条件
这些反应中使用的常见试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种用于取代反应的亲核试剂。反应条件通常涉及受控温度和pH值,以确保选择性和产率。
形成的主要产物
从这些反应中形成的主要产物取决于目标的特定官能团。例如,氧化可能会产生酮或羧酸,而取代反应可以将新的官能团引入芳香环中。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应和开发新型材料。
生物学
在生物学研究中,该化合物可以用作探针来研究各种生化途径。它与生物分子的相互作用可以提供对酶机制和受体结合的见解。
医药
在医药中,该化合物具有作为治疗剂的潜力。其复杂的结构允许设计具有特定靶点的药物,例如参与疾病途径的酶或受体。
工业
在工业中,该化合物可以用于开发具有独特性能的新材料。其多个官能团允许创建具有定制特性的聚合物和其他材料。
作用机制
该化合物的作用机制涉及其与特定分子靶点的相互作用。这些靶点可能包括参与各种生物途径的酶、受体或其他蛋白质。该化合物的结构允许其结合这些靶点并调节其活性,从而导致特定的生物学效应。
相似化合物的比较
类似化合物
类似的化合物包括其他具有多个官能团的杂环结构,例如:
- 2-[4-(1,3-苯并二氧杂环戊烯-5-基甲基)哌嗪-1-基]-3-{(Z)-[3-(3-甲氧基丙基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
- 氟化物
独特性
使该化合物与众不同的是其官能团和杂环结构的独特组合。
属性
分子式 |
C29H31N5O5S2 |
|---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N5O5S2/c1-19-4-7-25-30-26(32-11-9-31(10-12-32)17-20-5-6-22-23(14-20)39-18-38-22)21(27(35)34(25)16-19)15-24-28(36)33(29(40)41-24)8-3-13-37-2/h4-7,14-16H,3,8-13,17-18H2,1-2H3/b24-15- |
InChI 键 |
FAENEYYNCUZMKL-IWIPYMOSSA-N |
手性 SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
规范 SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCOC)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629824.png)
![3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11629826.png)
![ethyl 4-{[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B11629829.png)
methanolate](/img/structure/B11629835.png)
![(6Z)-5-imino-6-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629836.png)

![4-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B11629847.png)
![2-ethoxy-4-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11629848.png)
![3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11629849.png)

![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B11629859.png)


![Ethyl 5-[(2,5-dimethylphenyl)carbamoyl]-4-methyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11629885.png)
